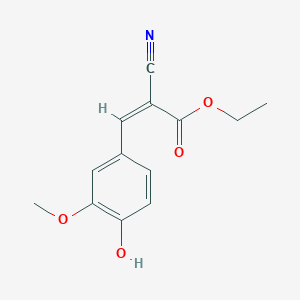

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as rohitukine, is a natural alkaloid found in the stem bark of the plant Dysoxylum binectariferum. This compound has been extensively studied due to its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Supramolecular Assembly and Crystal Structure Analysis

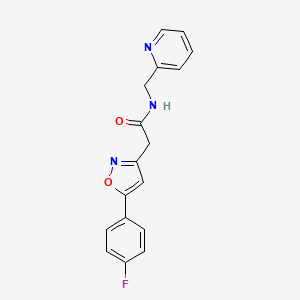

Research has demonstrated the significance of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate in forming a three-dimensional supramolecular network through hydrogen bonds and π⋯π stacking interactions. These interactions are pivotal in stabilizing self-assembly processes and molecular conformation, with Hirshfeld surface analysis quantifying the roles of noncovalent interactions in crystal packing (Matos et al., 2016).

Polymerization Initiator

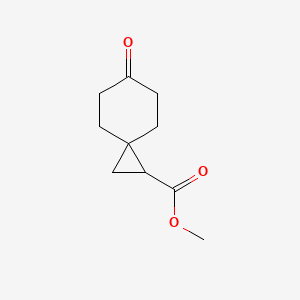

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been identified as an initiator for the diradical polymerization of acrylonitrile, demonstrating the compound's potential in creating polymers with significant applications in materials science (Li et al., 1991).

Branched Acrylic Copolymers Synthesis

Branched acrylic copolymers based on 2-hydroxypropyl acrylate have been synthesized using reversible addition fragmentation chain transfer (RAFT) polymerization, showcasing the compound's versatility in polymer chemistry (Vo et al., 2007).

Photoprotective Effects and Safety Evaluation

A new heterocyclic derivative, LQFM048, synthesized from (Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, has shown promising results as a sunscreen ingredient. Its low degradation under sunlight exposure and lack of acute oral systemic toxicity in mice suggest its potential for developing new sunscreen products with antioxidant properties (Vinhal et al., 2016).

Organic Synthesis and Chemical Transformations

Ethyl 3-aryl-2-nitroacrylate's reaction with titanium tetrachloride has been studied, leading to the formation of significant chemical structures like 4H-1,2-benzoxazine and 5-methoxy-salicylaldehyde, highlighting the compound's utility in organic synthesis and the exploration of reaction mechanisms (Hirotani & Zen, 1994).

Copolymerization with Styrene

Phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates have been synthesized and copolymerized with styrene, indicating the acrylates' role in modifying polymer properties and applications in materials science (Reddy et al., 2021).

Hydrocarbonylation and Dimerization

The hydrocarbonylation of methyl acrylate with CO and H2O to form dimethyl 4-oxopimelate showcases the potential of acrylates in catalytic processes and organic synthesis, further expanding the applications of these compounds in chemical manufacturing (Murata & Matsuda, 1982).

Crystal Packing Interactions

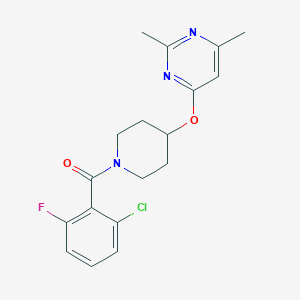

The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has been studied, highlighting the importance of N⋯π and O⋯π interactions over directed hydrogen bonding. This study contributes to the understanding of molecular interactions in solid-state chemistry (Zhang, Wu, & Zhang, 2011).

Propiedades

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-11(15)12(7-9)17-2/h4-7,15H,3H2,1-2H3/b10-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLESVDQFOXPT-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)

![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)